molecular formula C10H7N3O4 B061742 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 189083-63-4

5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B061742
M. Wt: 233.18 g/mol
InChI Key: YTCUAJQXEKPQMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. Studies on reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various pyrazole-3-carboxylic acids. For example, 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was obtained from the corresponding furan-2,3-dione and N-benzylidene-N'-(3-nitrophenyl)hydrazine and converted into ester or amide derivatives through reactions of its acid chloride with various alcohols or N-nucleophiles (Şener et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with nitrophenyl groups, has been extensively studied through experimental and theoretical approaches. Single crystal X-ray diffraction studies have been instrumental in determining the crystal systems and space groups of these compounds, offering insights into their molecular geometry, vibrational frequencies, and frontier molecular orbitals. For instance, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole has been characterized through X-ray diffraction, highlighting its monoclinic crystal system with a space group of C2/c (Kumar et al., 2022).

Chemical Reactions and Properties

Pyrazole-3-carboxylic acids undergo various chemical reactions, forming a wide range of derivatives. These reactions include cyclocondensation with phenyl hydrazine or hydrazine hydrate, leading to pyrazolo[3,4-d]pyridazine derivatives. The functionalization of these compounds can be achieved through reactions with different aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of pyrazole-3-carboxylic acids in synthetic chemistry (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. The presence of nitrophenyl groups affects the electron distribution within the molecule, impacting its optical and electronic properties. For example, the study of substituted pyrazoles demonstrated how functional groups affect tautomeric behavior and energy band gaps, with implications for their physical properties (Ibnaouf et al., 2019).

Scientific Research Applications

  • Antitubercular Agents

    • Field : Pharmaceutical Sciences
    • Application : The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species .
    • Method : The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .
    • Results : The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained .
  • Antimicrobial Activities

    • Field : Medical and Pharmaceutical Chemistry
    • Application : Derivatives of 4-alkenyl- and imino functionalized pyrazoles, which include a 5-(4-nitrophenyl)furanyl fragment, have been synthesized and evaluated for their antimicrobial activities .
    • Method : The synthesis method involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .
    • Results : The synthesized compounds showed a pronounced effect on strains of bacteria S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida .
  • Pyrrolidine in Drug Discovery
    • Field : Pharmaceutical Sciences
    • Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date .
  • Antitubercular Agents
    • Field : Pharmaceutical Sciences
    • Application : The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species .
    • Method : The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .
    • Results : The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained .

Safety And Hazards

As with any chemical compound, handling “5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” would require appropriate safety measures. For instance, 4-nitrophenyl chloroformate is known to cause skin and eye irritation and may cause respiratory irritation2.


Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or material science5. However, further studies would be needed to fully understand its properties and potential uses.


Please note that this information is based on similar compounds and general chemical principles. For specific information about “5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid”, please consult with a professional or refer to relevant scientific literature.


properties

IUPAC Name

3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCUAJQXEKPQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377928
Record name 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

189083-63-4
Record name 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189083-63-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LF Zeng, HS Zhang, YH Wang, T Sanchez… - Bioorganic & medicinal …, 2008 - Elsevier
Three new types of aryl diketo acid (ADK) isosteres were designed by conversion of the biologically labile 1,3-diketo unit into heteroaromatic motif such as isoxazole, isothiazole, or 1H-…
Number of citations: 62 www.sciencedirect.com
D Karati, KR Mahadik, D Kumar - Medicinal Chemistry, 2022 - ingentaconnect.com
Background: Pyrazole is a component of a diversity of bioactive heterocyclic congeners with a broad-spectrum range of biological and pharmacological uses. Designing novel pyrazole …
Number of citations: 8 www.ingentaconnect.com
AK Kabi, S Sravani, R Gujjarappa, A Garg… - … : Basic Structures and …, 2022 - Springer
Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties. The existence of pyrazole derivatives as …
Number of citations: 3 link.springer.com
JJ Tan, C Liu, XH Sun, XJ Cong… - Mini Reviews in …, 2012 - ingentaconnect.com
HIV-1 integrase (IN) is a crucial enzyme in the life cycle of HIV-1 and also a validated target for developing anti-HIV inhibitors. Recent progress in drug design has significantly …
Number of citations: 9 www.ingentaconnect.com

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